

# OADS Genetic Variants and Disease Susceptibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of genetic variants in the 2'-5'-oligoadenylate synthetase (OAS) gene family—referred to collectively as **OADS**—in influencing susceptibility to a range of human diseases. The OAS gene cluster, located on chromosome 12, includes key antiviral enzymes such as OAS1, OAS2, and OAS3. These proteins are pivotal components of the innate immune system, acting as sensors for viral double-stranded RNA (dsRNA). Upon activation, OAS enzymes synthesize 2'-5'-linked oligoadenylates (2-5A), which in turn activate RNase L, leading to the degradation of viral and cellular RNA and the inhibition of viral replication.[1] Genetic variations within the **OADS** genes can significantly alter protein function, impacting an individual's ability to mount an effective immune response and influencing their susceptibility to various infectious and autoimmune diseases.[2][3]

#### **Quantitative Data Summary**

The following tables summarize the associations between specific **OADS** genetic variants and disease susceptibility, providing a quantitative overview for comparative analysis.

Table 1: Association of **OADS** Genetic Variants with Multiple Sclerosis (MS)



| Gene | SNP                                                      | Risk<br>Allele/H<br>aplotyp<br>e | Populati<br>on | Odds<br>Ratio<br>(OR) | 95%<br>Confide<br>nce<br>Interval<br>(CI) | p-value                   | Referen<br>ce |
|------|----------------------------------------------------------|----------------------------------|----------------|-----------------------|-------------------------------------------|---------------------------|---------------|
| OAS1 | rs107746<br>71                                           | А                                | Irish          | -                     | -                                         | -                         | [4]           |
| OAS1 | Haplotyp<br>e:<br>G(rs1077<br>4671)-<br>A(rs3741<br>981) | G-A                              | Spanish        | 4.7                   | 2.1-10.9                                  | 8.8 x<br>10 <sup>-5</sup> | [5]           |

Table 2: Association of OADS Genetic Variants with COVID-19 Susceptibility and Severity



| Gene | SNP            | Allele/<br>Genot<br>ype | Popula<br>tion           | Effect                                                            | Odds<br>Ratio<br>(OR) | 95%<br>Confid<br>ence<br>Interva<br>I (CI) | p-<br>value | Refere<br>nce |
|------|----------------|-------------------------|--------------------------|-------------------------------------------------------------------|-----------------------|--------------------------------------------|-------------|---------------|
| OAS1 | rs2660         | AG<br>Genoty<br>pe      | Pakista<br>ni            | Decrea<br>sed<br>Suscept<br>ibility                               | 0.23                  | 0.09-<br>0.58                              | 0.0011      | [6]           |
| OAS1 | rs10774<br>671 | G Allele                | Morocc<br>an             | Protecti<br>on<br>against<br>severe<br>COVID-<br>19               | -                     | -                                          | -           | [7]           |
| OAS1 | rs10774<br>671 | AA<br>Genoty<br>pe      | Egyptia<br>n             | Increas ed risk of severe COVID-                                  | 6.86                  | 2.83-<br>16.63                             | <0.0001     | [8]           |
| OAS1 | rs10774<br>671 | G Allele                | Europe<br>an/Afric<br>an | Protecti<br>on<br>against<br>severe<br>COVID-<br>19               | -                     | -                                          | -           | [9]           |
| OAS2 | rs12937<br>67  | C Allele                | Mexica<br>n              | Lower<br>suscept<br>ibility to<br>sympto<br>matic<br>COVID-<br>19 | 0.36                  | 0.15-<br>0.83                              | 0.014       | [10]          |



| OAS3 | rs22859<br>32 | T Allele | Mexica<br>n | Lower suscept ibility to sympto matic COVID- 19 | 0.39 | 0.2-<br>0.023 | 0.023 | [10] | _ |
|------|---------------|----------|-------------|-------------------------------------------------|------|---------------|-------|------|---|
|------|---------------|----------|-------------|-------------------------------------------------|------|---------------|-------|------|---|

Table 3: Association of OADS Genetic Variants with Other Infectious Diseases



| Gene | SNP(s)                              | Disease                                           | Population        | Key Finding                                                                         | Reference |
|------|-------------------------------------|---------------------------------------------------|-------------------|-------------------------------------------------------------------------------------|-----------|
| OAS1 | rs2057778                           | Chronic<br>Hepatitis C<br>(HCV)                   | Mixed             | Associated with progression and necroinflamm atory activity.                        | [2]       |
| OAS1 | rs2285934                           | Hepatitis B<br>(HBV), West<br>Nile Virus<br>(WNV) | Mixed             | Associated with disease susceptibility.                                             | [2]       |
| OAS2 | rs1293762,<br>rs15895,<br>rs1732778 | Tick-Borne<br>Encephalitis<br>(TBE)               | Russian           | Associated with disease outcome.                                                    | [2]       |
| OAS3 | rs2285932,<br>rs2072136             | Dengue<br>Virus, TBE                              | Asian,<br>Russian | Haplotype associated with reduced risk of Dengue; SNPs associated with TBE outcome. | [2]       |
| OAS3 | rs1859330                           | Enterovirus<br>71 (EV71)                          | Chinese           | A allele is a risk factor for severe infection.                                     | [1]       |

### **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of **OADS** genetic variants.





Click to download full resolution via product page

Caption: The OAS/RNase L signaling pathway initiated by viral dsRNA.





Click to download full resolution via product page

Caption: A generalized experimental workflow for **OADS** variant analysis.

#### **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of **OADS** genetic variants.

## Genotyping of OADS Variants by Restriction Fragment Length Polymorphism (RFLP)

This protocol is adapted from the methodology used to genotype OAS1 SNPs in multiple sclerosis studies.[5]

- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.
- PCR Amplification: The region of the OADS gene containing the SNP of interest is amplified by polymerase chain reaction (PCR).
  - Reaction Mixture:
    - 100 ng Genomic DNA



- 10 pmol of each primer (forward and reverse)
- 200 μM of each dNTP
- 1.5 mM MgCl<sub>2</sub>
- 1x PCR Buffer
- 1 U Taq DNA Polymerase
- Nuclease-free water to a final volume of 25 μL.
- PCR Cycling Conditions:
  - Initial denaturation: 95°C for 5 minutes.
  - 35 cycles of:
    - Denaturation: 94°C for 30 seconds.
    - Annealing: 58-62°C for 30 seconds (primer-dependent).
    - Extension: 72°C for 45 seconds.
  - Final extension: 72°C for 7 minutes.
- Restriction Enzyme Digestion: The PCR product is digested with a restriction enzyme that specifically recognizes and cuts one of the allelic variants.
  - Reaction Mixture:
    - 10 µL PCR product
    - 10 U Restriction Enzyme
    - 1x Restriction Enzyme Buffer
    - Nuclease-free water to a final volume of 20 μL.



- Incubation: Incubate at the optimal temperature for the specific enzyme (e.g., 37°C) for 2-4 hours.
- Gel Electrophoresis: The digested products are separated by size on a 2-3% agarose gel stained with ethidium bromide. The resulting banding pattern reveals the genotype of the individual.

## Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)

This protocol is used to quantify the expression levels of different **OADS** transcripts.

- RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a
  TRIzol-based method or a commercial kit. 1 µg of total RNA is then reverse transcribed into
  cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
- Real-Time PCR:
  - Reaction Mixture:
    - 2 μL cDNA
    - 10 μL 2x SYBR Green Master Mix
    - 0.5 μM of each primer (forward and reverse)
    - Nuclease-free water to a final volume of 20 μL.
  - Cycling Conditions (typical):
    - Initial denaturation: 95°C for 10 minutes.
    - 40 cycles of:
      - Denaturation: 95°C for 15 seconds.
      - Annealing/Extension: 60°C for 1 minute.



 Data Analysis: The relative expression of the target OADS gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

#### **Functional Analysis of OAS1 Protein Variants**

This protocol outlines the steps to assess the functional consequences of OAS1 genetic variants.

- Cell Culture and Transfection: Human cell lines (e.g., HEK293T or A549) are cultured in appropriate media. Plasmids containing the coding sequences for different OAS1 variants are transfected into the cells using a lipid-based transfection reagent.
- Western Blotting:
  - Protein Extraction: 48 hours post-transfection, cells are lysed in RIPA buffer to extract total protein.
  - SDS-PAGE and Transfer: Protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
  - Immunoblotting: The membrane is blocked and then incubated with a primary antibody against OAS1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- In Vitro OAS Activity Assay:
  - Immunoprecipitation: OAS1 protein variants are immunoprecipitated from transfected cell lysates using an anti-OAS1 antibody.
  - Synthetase Reaction: The immunoprecipitated protein is incubated in a reaction buffer containing ATP and poly(I:C) (a synthetic dsRNA analog).
  - 2-5A Detection: The production of 2-5A is measured using various methods, such as a fluorescence-based assay or by detecting the degradation of a fluorescently labeled RNA substrate by activated RNase L.[11]



### Functional Consequences of Key OADS Genetic Variants

Genetic variations in the **OADS** genes can have significant functional consequences, altering the protein's enzymatic activity, expression levels, and subcellular localization.

A prime example is the single nucleotide polymorphism rs10774671 in the OAS1 gene. This variant is located at a splice acceptor site. The 'G' allele allows for proper splicing, leading to the production of the p46 protein isoform, which exhibits high enzymatic activity.[7][8] Conversely, the 'A' allele disrupts this splice site, resulting in the production of alternative isoforms like p42, p48, and p52, which have reduced enzymatic activity.[8][12] This difference in activity directly impacts the downstream activation of RNase L and the subsequent antiviral response. The 'A' allele, leading to lower OAS1 activity, has been associated with increased susceptibility to severe COVID-19 and multiple sclerosis.[4][8]

Another important variant is rs3741981 in OAS1, a non-synonymous SNP that results in a Serine to Glycine substitution at amino acid position 162. While its functional impact is still under investigation, it is often found in a haplotype with rs10774671, and this combination has been strongly associated with an increased risk of multiple sclerosis.[5]

In OAS2, the 'C' allele of rs1293767 has been linked to a lower susceptibility to symptomatic COVID-19, suggesting a protective role, though the precise molecular mechanism remains to be fully elucidated.[10] Similarly, the 'T' allele of rs2285932 in OAS3 is associated with a decreased likelihood of developing symptomatic COVID-19.[10]

The functional impact of these and other **OADS** variants is an active area of research. Understanding how these genetic differences translate into altered protein function is crucial for developing targeted therapies and personalized medicine approaches for a variety of diseases. The interplay between different OAS isoforms and their regulation by genetic variants adds a layer of complexity to the innate immune response, highlighting the importance of further investigation in this field.[11][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. OAS3 2'-5'-oligoadenylate synthetase 3 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 2. Genetic Ethnic Differences in Human 2'-5'-Oligoadenylate Synthetase and Disease Associations: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ugr.es [ugr.es]
- 6. Exploring the interplay between host genetics and acute and long COVID: A narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Prevalence of the protective OAS1 rs10774671-G allele against severe COVID-19 in Moroccans: implications for a North African Neanderthal connection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Variants of the OAS/RNase L Pathway and Their Association with Severity of Symptoms and Outcome of SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic regulation of OAS1 nonsense-mediated decay underlies association with risk of severe COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 12. A functional variant in the OAS1 gene is associated with Sjögren's syndrome complicated with HBV infection PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- To cite this document: BenchChem. [OADS Genetic Variants and Disease Susceptibility: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609701#oads-genetic-variants-and-disease-susceptibility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com